molecular formula C6H9NOS2 B1682523 Sulforaphene CAS No. 592-95-0

Sulforaphene

Cat. No.: B1682523
CAS No.: 592-95-0
M. Wt: 175.3 g/mol
InChI Key: QKGJFQMGPDVOQE-HWKANZROSA-N
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Description

Sulforaphene is a natural plant compound belonging to the isothiocyanate group of organosulfur compounds. It is derived from cruciferous vegetables, such as broccoli, Brussels sprouts, and cabbage . Known for its antioxidant, antimicrobial, and anti-inflammatory properties, this compound has attracted scientific interest due to its potential health benefits.

Biochemical Analysis

Biochemical Properties

Sulforaphene interacts with various enzymes, proteins, and other biomolecules. It is formed via the enzymatic hydrolysis of glucoraphanin by myrosinase . The nature of these interactions is primarily biochemical, involving the breaking and forming of chemical bonds during the enzymatic process .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are complex and involve multiple steps, each of which contributes to the overall effect of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those involving enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes:: Sulforaphene is produced enzymatically when the precursor glucoraphanin (a glucosinolate) undergoes transformation by the enzyme myrosinase. This process occurs upon damage to the plant, such as during food preparation (e.g., chopping or chewing) .

Industrial Production:: While this compound can be obtained from natural sources, industrial-scale production typically involves extraction from broccoli or other cruciferous vegetables. Specific methods may include solvent extraction, chromatography, or enzymatic processes.

Chemical Reactions Analysis

Types of Reactions:: Sulforaphene can participate in various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions.

    Reduction: this compound may also be involved in reduction processes.

    Substitution: Substitution reactions are possible.

Common Reagents and Conditions::

    Myrosinase: The enzyme responsible for this compound formation.

    Glucoraphanin: The precursor compound.

    Plant Damage: Chopping, chewing, or other mechanical damage to cruciferous vegetables.

Major Products:: The primary product of this compound formation is, unsurprisingly, this compound itself.

Scientific Research Applications

Sulforaphene’s versatility extends across various fields:

Comparison with Similar Compounds

While sulforaphene shares similarities with other isothiocyanates, its unique features set it apart. Similar compounds include sulforaphane (a closely related isothiocyanate) and other phytonutrients found in cruciferous vegetables[2,3,4].

Properties

IUPAC Name

(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGJFQMGPDVOQE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C=CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)/C=C/CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-95-0, 2404-46-8
Record name Sulforaphen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(E)-Sulforaphene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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